N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
Description
N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-2-19-14(12-17-18-19)11-16-13-3-5-15(6-4-13)7-9-20-10-8-15/h12-13,16H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFHPNXZJNNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC2CCC3(CC2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 3-ethyl-1H-1,2,4-triazole is prepared by reacting ethylamine with hydrazine hydrate and formic acid under reflux conditions.
Spirocyclic Core Construction: The spirocyclic core is formed by a cyclization reaction involving a suitable diol and a ketone. For instance, 1,5-diketone can be cyclized using an acid catalyst to form the spirocyclic structure.
Final Coupling: The triazole and spirocyclic components are coupled using a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the spirocyclic core using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions with solvents like DMF or dichloromethane (DCM).
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced spirocyclic amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is used as a building block for the synthesis of more complex molecules. Its stable triazole ring and reactive amine group make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound can be used in the development of enzyme inhibitors or as a ligand in the study of protein-ligand interactions. Its unique structure allows for specific binding to biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the spirocyclic core provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
- N-[(3-phenyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine
- N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]decane-9-amine
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific combination of a triazole ring and a spirocyclic core. This combination imparts both stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, its ethyl group on the triazole ring may enhance its lipophilicity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
